REACTION_CXSMILES
|
C([C:5]1[S:13][C:8]2=[CH:9][N:10]=[CH:11][CH:12]=[C:7]2[C:6]=1[NH2:14])(OC)=O.[NH:15]1[CH2:20][CH2:19]N[CH2:17][CH2:16]1>CN1CCCC1=O.O>[N:14]1([C:6]2[C:7]3[C:8](=[CH:9][N:10]=[CH:11][CH:12]=3)[S:13][CH:5]=2)[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C(C=2C(=CN=CC2)S1)N
|
Name
|
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated to 150° until decarboxyalkylation
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
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TEMPERATURE
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Details
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The residual 3-aminothieno[2,3-c]pyridine, piperazine (12.5 g), p-toluenesulfonic acid (100 mg), and N-methylpyrrolidinone (50 ml) was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux (202°) overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo, finally at 50° (0.1 mm Hg)
|
Type
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CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
0.66 g (12%) of product, mp 126°-127.5° (dried 80° 0.1 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=CSC2=CN=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |